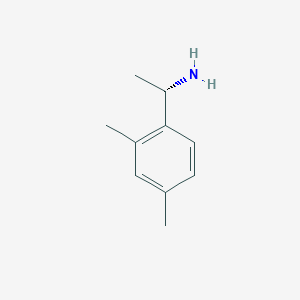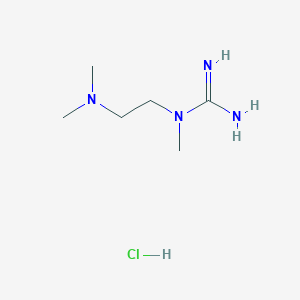
N-(2-二甲氨基乙基)-N-甲基胍盐酸盐
描述
2-Chloro-N,N-dimethylethylamine hydrochloride, a compound with a similar structure, is widely used as an intermediate and starting reagent for organic synthesis . It’s also used in the synthesis of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .
Synthesis Analysis
A synthetic process of 2-dimethylaminoethyl chloride hydrochloride has been disclosed in a patent . The process involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15°C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .Molecular Structure Analysis
The molecular formula of 2-Chloro-N,N-dimethylethylamine hydrochloride is (CH3)2NCH2CH2Cl · HCl . Its molecular weight is 144.04 .Chemical Reactions Analysis
The synthetic process of 2-dimethylaminoethyl chloride hydrochloride involves a chlorination reaction between dimethylethanolamine and thionyl chloride .Physical And Chemical Properties Analysis
2-Chloro-N,N-dimethylethylamine hydrochloride is a solid at 20°C . It’s hygroscopic, meaning it readily absorbs moisture from the air . It has a melting point of 201-204°C .科学研究应用
药物递送系统
N-(2-二甲氨基乙基)-N-甲基胍盐酸盐用于合成聚丙烯酰胺/聚(2-(二甲氨基)乙基甲基丙烯酸酯)互穿聚合物网络 (IPNs),这些网络用作药物递送系统 . 这些 IPNs 已被用于递送双氯芬酸钠,这是一种非甾体抗炎药 (NSAID),广泛用于治疗骨关节炎、类风湿性关节炎和强直性脊柱炎 .
重金属的吸附
该化合物已用于合成十六臂星形聚合物 (s-POSS-(PDMAEMA)16),这些聚合物表现出 pH 响应行为,可用于吸附铬 (VI) 等重金属 . 该聚合物在 pH=1–12 时表现出可控且可逆的 pH 响应行为,并在 20–60 °C 时表现出热响应行为 .
有机合成
N-(2-二甲氨基乙基)-N-甲基胍盐酸盐,也称为2-氯-N,N-二甲基乙胺,广泛用作有机合成的中间体和起始试剂 . 它作为苯丙胺羟萘甲酸酯、地尔硫卓、美吡拉明和苯妥洛胺合成的中间体 .
刺激响应自组装
该化合物用于合成聚(2-(二甲氨基)乙基甲基丙烯酸酯-共-(寡乙二醇)甲基丙烯酸酯)无规共聚物 . 这些共聚物表现出刺激响应自组装,这是一种在药物递送/释放、载体、废水处理等多个领域都具有应用前景的特性 .
安全和危害
未来方向
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been synthesized and can be used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs . This suggests potential future applications in the field of polymer chemistry .
作用机制
Target of Action
Similar compounds such as dimethyltryptamine act as non-selective agonists at most or all of the serotonin receptors .
Mode of Action
Compounds with similar structures, such as dimethyltryptamine, interact with their targets by acting as agonists at some types of serotonin receptors and antagonists at others .
Biochemical Pathways
Similar compounds such as dimethyltryptamine are known to interact with serotonin receptors, which play a crucial role in various biochemical pathways related to mood, cognition, and perception .
Pharmacokinetics
The plasma pharmacokinetics of 17DMAG in tumor-bearing mice were found to be similar to those previously reported in non-tumor-bearing mice .
Result of Action
Similar compounds such as dimethyltryptamine are known to cause various physiological and psychological effects due to their interaction with serotonin receptors .
生化分析
Biochemical Properties
N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride plays a crucial role in biochemical reactions, particularly as an intermediate in organic synthesis. It interacts with enzymes such as acetylcholinesterase and proteins involved in neurotransmission. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect neurotransmitter levels and signaling pathways .
Cellular Effects
N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of neurons by modulating neurotransmitter release and uptake. Additionally, it can impact gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride involves binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in cellular function. For example, its interaction with acetylcholinesterase results in the inhibition of this enzyme, thereby increasing the levels of acetylcholine in synaptic clefts and enhancing neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal results without significant toxicity .
Metabolic Pathways
N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of metabolites and influence the overall metabolic balance within cells. The compound’s role in these pathways is essential for understanding its broader biochemical impact .
Transport and Distribution
The transport and distribution of N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic applications .
Subcellular Localization
N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, influencing its interactions with other biomolecules and its overall biochemical effects .
属性
IUPAC Name |
1-[2-(dimethylamino)ethyl]-1-methylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N4.ClH/c1-9(2)4-5-10(3)6(7)8;/h4-5H2,1-3H3,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVDEEMKRMZZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


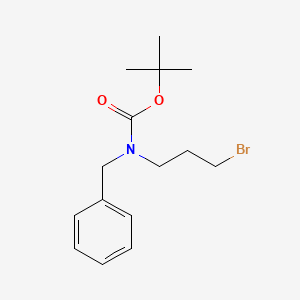

![1-[(2,5-Dimethylfuran-3-yl)carbonyl]piperazine hydrochloride](/img/structure/B1455010.png)
![{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1455011.png)
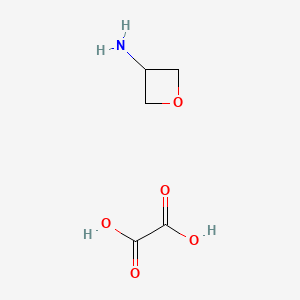

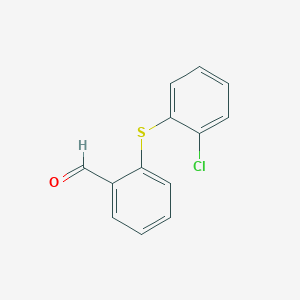
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1455018.png)


![8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1455023.png)

